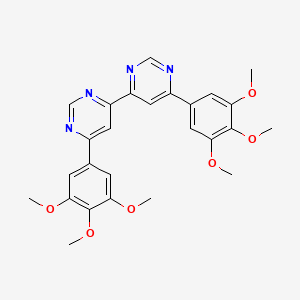
3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid is a compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is structurally related to tryptamine, a well-known neurotransmitter, and shares similarities with serotonin and melatonin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid can be achieved through various methods. One common approach involves the alkylation of indole derivatives. For instance, starting with 1-methylindole, the compound can be synthesized by introducing an aminoethyl group at the 3-position through a nucleophilic substitution reaction . This process typically involves the use of reagents such as ethylamine and a suitable base under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in relation to neurotransmitter activity.
Medicine: Research explores its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets. It may act on neurotransmitter receptors, influencing pathways related to mood, cognition, and other physiological processes. The compound’s structure allows it to bind to receptors similar to those targeted by serotonin and melatonin, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Shares a similar structure and is also a neurotransmitter.
Serotonin: A well-known neurotransmitter with a similar indole structure.
Melatonin: A hormone involved in regulating sleep-wake cycles, structurally related to the compound.
Uniqueness
3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
801148-64-1 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1-methylindole-5-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-14-7-9(4-5-13)10-6-8(12(15)16)2-3-11(10)14/h2-3,6-7H,4-5,13H2,1H3,(H,15,16) |
InChI Key |
FMKDJUDVYIABSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)C(=O)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


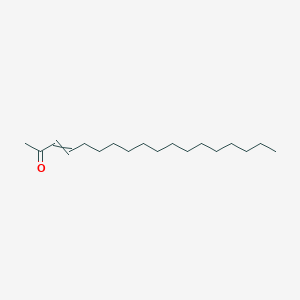
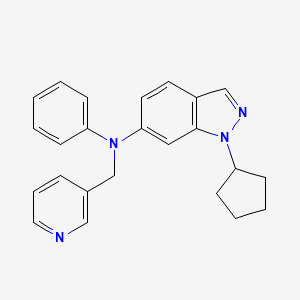
![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate](/img/structure/B12539682.png)
![5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12539683.png)

![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]-](/img/structure/B12539701.png)
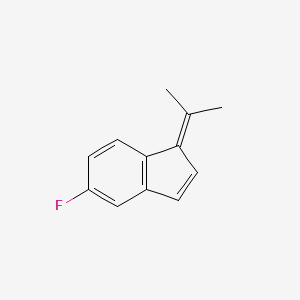

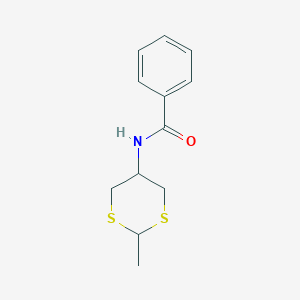
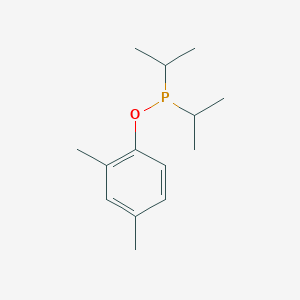

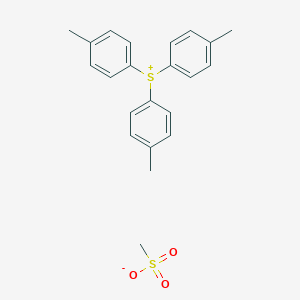
![3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one](/img/structure/B12539737.png)
